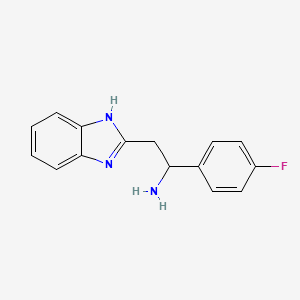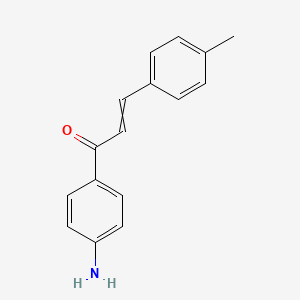
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin ist eine chemische Verbindung, die zur Klasse der Benzimidazol-Derivate gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin beinhaltet typischerweise die Reaktion von Benzimidazol-Derivaten mit 4-Fluorphenylethanamin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflussanlagen umfassen. Der Prozess ist optimiert, um die Ausbeute zu maximieren und Abfall zu minimieren, wodurch Kosteneffizienz und ökologische Nachhaltigkeit sichergestellt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine typically involves the reaction of benzimidazole derivatives with 4-fluorophenyl ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Benzimidazol-2-yl)-1-Phenylethanamin
- 2-(1H-Benzimidazol-2-yl)-1-(4-Chlorphenyl)ethanamin
- 2-(1H-Benzimidazol-2-yl)-1-(4-Methylphenyl)ethanamin
Einzigartigkeit
2-(1H-Benzimidazol-2-yl)-1-(4-Fluorphenyl)ethanamin ist aufgrund des Vorhandenseins des Fluoratoms im Phenylring einzigartig, was seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Diese Fluor-Substitution kann die Stabilität, Lipophilie und Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H14FN3 |
|---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C15H14FN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19) |
InChI-Schlüssel |
RRQOQEWVYYPDPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729123.png)


![(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine](/img/structure/B11729145.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729149.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729150.png)
![benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729155.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)
![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729163.png)
![2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729168.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)
![1-cyclopentyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729173.png)
